molecular formula C12H15ClN2O B12594609 Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-40-5

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12594609
CAS No.: 613660-40-5
M. Wt: 238.71 g/mol
InChI Key: MPGUGDUCRPUOIV-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound Pyrrolidine derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . These methods provide pyrrolidines in good to excellent yields under mild reaction conditions.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often employs scalable and cost-effective synthetic routes. For instance, the combination of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings . This method is attractive due to its operational simplicity and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to convert specific functional groups into their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyrrolidine N-oxides, while reduction can produce secondary amines

Scientific Research Applications

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets. The compound binds to enantioselective proteins, influencing their activity and leading to various biological effects . The non-planarity of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- stands out due to its unique combination of a pyrrolidine ring and a chlorinated pyridine moiety. This structure imparts distinct physicochemical properties, making it a valuable scaffold for drug design and development.

Properties

CAS No.

613660-40-5

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C12H15ClN2O/c1-8-5-6-10(11(13)14-8)12(16)15-7-3-4-9(15)2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

MPGUGDUCRPUOIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=C(N=C(C=C2)C)Cl

Origin of Product

United States

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